kadlongilactone A
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Overview
Description
Kadlongilactone A is a hexacyclic triterpenoid isolated from the leaves and stems of Kadsura longipedunculata and has been found to exhibit cytotoxicity aganist human tumour cells. It has a role as a metabolite and an antineoplastic agent. It is a hexacyclic triterpenoid, a terpene lactone, a tertiary alcohol and a secondary alcohol.
Scientific Research Applications
Novel Triterpene Dilactones from Kadsura longipedunculata
Kadlongilactones A and B, identified as novel triterpene dilactones, were isolated from the leaves and stems of Kadsura longipedunculata. These compounds have a unique hexacyclic skeleton, which is unprecedented. They were found to exert significant inhibitory effects against human tumor K562 cells (Pu et al., 2005).
Structural Elucidation and Cytotoxicity
Further research led to the isolation and structural elucidation of four new triterpenoids, kadlongilactones C-F, from Kadsura longipedunculata. These compounds showed significant cytotoxicity against various cell lines, including A549, HT-29, and K562, demonstrating their potential in cancer research (Pu et al., 2007).
Synthesis of Kadlongilactones
A study in 2023 explored the synthesis of the ABC ring system of kadlongilactones, highlighting the ongoing research interest in the synthesis and potential applications of these compounds (Li et al., 2023).
Properties
Molecular Formula |
C30H38O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |
InChI |
InChI=1S/C30H38O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-10,12,16,18,20-23,26,31,34H,7-8,11,13-14H2,1-5H3/t16-,18+,20+,21-,22+,23-,26-,29+,30+/m0/s1 |
InChI Key |
JDOHERDAOGEJFF-ASWXAAPUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |
SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |
Synonyms |
kadlongilactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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